molecular formula C26H35FN3O8P B1683504 YM-758 monophosphate CAS No. 312752-86-6

YM-758 monophosphate

Cat. No.: B1683504
CAS No.: 312752-86-6
M. Wt: 567.5 g/mol
InChI Key: ZYPKBNXZBIMKAY-VEIFNGETSA-N
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Description

YM-758 monophosphate is a novel cardiovascular agent known for its inhibitory action on the If current, which is a key component in the regulation of heart rate. This compound is particularly significant in the treatment of stable angina and atrial fibrillation due to its ability to selectively lower the heart rate and decrease oxygen consumption by heart muscle .

Biochemical Analysis

Biochemical Properties

YM-758 monophosphate interacts with the If current in the heart, showing a strong and specific activity . It selectively lowers the heart rate and decreases the oxygen consumption of heart muscle . The nature of these interactions involves the inhibition of the If current, which is crucial for the regulation of heart rate .

Cellular Effects

This compound influences cell function by selectively lowering the heart rate and decreasing the oxygen consumption of heart muscle . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in cardiac cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its inhibitory action on the If current . This results in a decrease in heart rate and oxygen consumption by heart muscle . The compound may also interact with other biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a strong and specific activity, and its effects on heart rate and oxygen consumption are consistent .

Dosage Effects in Animal Models

It is expected that the compound’s effects on heart rate and oxygen consumption would vary with dosage .

Metabolic Pathways

The metabolic pathways of this compound involve oxidation, hydration, and demethylation followed by sulfate or glucuronide conjugation . The compound interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Given its molecular properties and its interactions with various enzymes and cofactors, it is likely that the compound is transported and distributed in a manner consistent with other similar compounds .

Subcellular Localization

Given its molecular properties and its interactions with various enzymes and cofactors, it is likely that the compound is localized in a manner consistent with other similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YM-758 monophosphate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key intermediate, (-)-N-{2-[®-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, is synthesized through a series of reactions involving piperidine and fluorobenzamide derivatives . The final step involves the phosphorylation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

YM-758 monophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from the reactions of this compound include hydroxylated, demethylated, and conjugated metabolites. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate their structures .

Scientific Research Applications

YM-758 monophosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of If channel inhibition and to develop new cardiovascular agents.

    Biology: Investigated for its effects on heart rate regulation and its potential therapeutic benefits in various cardiovascular diseases.

    Medicine: Clinically evaluated for the treatment of stable angina, atrial fibrillation, and other ischemic heart diseases.

    Industry: Utilized in the development of new pharmaceuticals targeting cardiovascular conditions

Comparison with Similar Compounds

Similar Compounds

    Ivabradine: Another If channel inhibitor used for similar indications.

    Zatebradine: An older If channel inhibitor with a similar mechanism of action.

Uniqueness

YM-758 monophosphate is unique in its strong and specific activity, selectively lowering the heart rate without significant negative inotropic or hypotensive effects. This makes it a valuable therapeutic option for patients with stable angina and atrial fibrillation .

Properties

IUPAC Name

N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O4.H3O4P/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18;1-5(2,3)4/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31);(H3,1,2,3,4)/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPKBNXZBIMKAY-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FN3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858574
Record name YM 758 monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312752-86-6
Record name YM-758 monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312752866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM 758 monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-758 MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64S4O9325D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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